(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride

Asymmetric transfer hydrogenation N-substituent effect Rhodium diphosphine catalysis

(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride (CAS 156517-64-5), commonly referred to as (S,S)-Deguphos hydrochloride or Pyrphos, is a C2-symmetric chiral bidentate diphosphine ligand built on a pyrrolidine backbone with two diphenylphosphino groups at the 3- and 4-positions and an N-benzyl substituent. The free-base (R,R)-enantiomer counterpart carries CAS 99135-95-2 and is commercialized under the trade name CatASium D(R).

Molecular Formula C35H33NP2
Molecular Weight 529.6 g/mol
Cat. No. B12278580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride
Molecular FormulaC35H33NP2
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2
InChIKeyGYKMEKRMASHMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine Hydrochloride: A C2-Symmetric Pyrrolidine Diphosphine Ligand for Asymmetric Catalysis Procurement


(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride (CAS 156517-64-5), commonly referred to as (S,S)-Deguphos hydrochloride or Pyrphos, is a C2-symmetric chiral bidentate diphosphine ligand built on a pyrrolidine backbone with two diphenylphosphino groups at the 3- and 4-positions and an N-benzyl substituent [1]. The free-base (R,R)-enantiomer counterpart carries CAS 99135-95-2 and is commercialized under the trade name CatASium D(R) [2]. This ligand forms a five-membered chelate ring upon coordination to transition metals such as Rh(I), Ru(II), and Pt(II), a structural feature that has been identified as critical for high enantioselectivity in asymmetric hydrogenation, transfer hydrogenation, and reductive amination reactions [3]. The hydrochloride salt form offers improved handling and solubility characteristics for catalyst preparation compared to the air-sensitive free phosphine.

Why (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine Hydrochloride Cannot Be Replaced by Generic Diphosphine Ligands Without Performance Loss


Chiral diphosphine ligands are not interchangeable commodities; their performance is governed by the interplay of bite angle, chelate ring size, backbone rigidity, and N-substituent electronic effects. For the pyrrolidine diphosphine scaffold, the N-benzyl substituent is not merely a protecting group—it directly influences enantioselectivity. When the N-benzyl group is replaced by N-phenyl, the resulting Rh(I) complex exhibits markedly lower enantioselectivity in transfer hydrogenation [1]. Furthermore, the five-membered chelate ring formed by the 3,4-bis(diphenylphosphino)pyrrolidine core upon metal binding is critical for chiral induction; structurally distinct ligand families such as BINAP (seven-membered chelate, atropisomeric backbone) or DuPhos (phospholane donors) produce divergent enantioselectivity profiles even when tested on identical substrates [2]. Procurement decisions that treat this compound as interchangeable with any generic chiral diphosphine therefore carry a quantifiable risk of suboptimal enantiomeric excess, lower catalyst turnover, or complete reaction failure in established protocols.

Quantitative Differentiation Evidence for (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine Hydrochloride Against Closest Analogs


N-Benzyl vs. N-Phenyl Substituent: Direct Enantioselectivity Comparison in Transfer Hydrogenation

The Rh(I) complex of (R,R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (the free-base form of the target compound) achieves up to 91% ee in the transfer hydrogenation of acrylic acid derivatives using formic acid/sodium formate as the hydrogen source. Its direct structural analog, (R,R)-N-phenyl-3,4-bis(diphenylphosphino)pyrrolidine (NPPP), proved to be unequivocally less selective under identical reaction conditions, a result the authors describe as contrary to their preliminary expectations [1]. X-ray crystallographic analysis was employed to rationalize the observed difference, confirming that the N-benzyl group provides a superior stereochemical environment around the metal center compared to the N-phenyl substituent [1].

Asymmetric transfer hydrogenation N-substituent effect Rhodium diphosphine catalysis

High-Throughput Ligand Library Screening: Deguphos Outperforms Norphos, Chiraphos, and Prophos in Reductive Amination

In a systematic high-throughput screen of 96 chiral P-ligands evaluated as both [Rh(COD)₂]BF₄ and [Rh(COD)Cl]₂ precatalysts for the asymmetric reductive amination of phenylpyruvic acid with benzylamine, (R,R)-Deguphos (i.e., the free-base form of the target compound) was identified among the top-performing ligands alongside (R,R)-Norphos and (S,S)-Chiraphos [1]. At the initial screening stage (1 mol% catalyst, 40 bar H₂, methanol), these three ligands delivered N-benzylphenylalanine in up to 82% ee [1]. After subsequent optimization and scale-up, the cationic Rh-Deguphos catalyst achieved up to 98% ee across a range of chiral α-amino acid products, establishing it as the ligand of choice for this transformation [1]. Other ligands in the library—including (R)-Prophos, (R)-Phos4-03, and (R,S)-Cy-Fc-etdpp—gave inferior enantioselectivities [1].

Reductive amination High-throughput screening α-Amino acid synthesis

Chelate Ring Size Determines Enantioselectivity Robustness: PAA-Pyrphos (7-Membered) vs. PAA-PPM (5-Membered) in Aqueous Biphasic Hydrogenation

When the pyrphos core (R,R)-3,4-bis(diphenylphosphino)pyrrolidine is coupled to poly-acrylic acid (PAA) to generate the water-soluble ligand PAA-pyrphos, the resulting Rh catalyst forms a seven-membered chelate ring with the metal center. This stands in contrast to the structurally related PAA-PPM ligand system (derived from (2S,4S)-4-diphenylphosphino-2-diphenylphosphino-methylpyrrolidine), which forms a five-membered chelate [1]. Under biphasic H₂O/EtOAc hydrogenation conditions, the enantioselectivity of PAA-pyrphos-based catalysts remained virtually unaffected by changes in ligand loading or ionic strength that alter the local phosphine concentration around the polymer [1]. In contrast, the PAA-PPM system exhibited pronounced variations in enantioselectivity under identical parameter changes, behavior attributed to the formation of non-authentic chelate complexes [1]. This demonstrates that the pyrrolidine-3,4-diyl diphosphine architecture confers superior operational robustness in aqueous biphasic systems.

Biphasic catalysis Water-soluble ligands Chelate ring size Catalyst robustness

Substrate-to-Catalyst Ratio up to 16,000–50,000: Exceptional Catalyst Productivity in Dehydroamino Acid Hydrogenation

The rhodium complex [Rh(1-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine)(COD)]BF₄ (derived from the (R,R)-enantiomer of the target ligand scaffold) has been demonstrated to hydrogenate substituted α-acetamidocinnamic acids with very high chemical and optical yields at substrate-to-catalyst (S/C) ratios as high as 16,000 under mild conditions [1]. Independent reports indicate that S/C ratios of up to 50,000/1 are achievable with this ligand system [2]. This catalytic productivity enabled the preparative-scale synthesis of L-phenylalanine and L-DOPA [1]. Typical Rh-diphosphine hydrogenation catalysts operate at S/C ratios of 100–1,000 for comparable dehydroamino acid substrates; the 16,000–50,000 range demonstrated for this ligand represents a 1–2 order of magnitude improvement in catalyst turnover, directly reducing ligand cost per kilogram of product.

Catalyst productivity S/C ratio Dehydroamino acid hydrogenation L-DOPA synthesis

Non-Covalent Immobilization Enables Nine-Cycle Catalyst Reuse Without Activity or Enantioselectivity Deterioration

A pyrene-modified Pyrphos rhodium catalyst was non-covalently absorbed onto multi-wall carbon nanotubes (MWNTs) via π–π stacking interactions and applied to the asymmetric hydrogenation of α-dehydroamino esters [1]. This heterogeneous catalyst system was successfully recycled for nine consecutive cycles without any obvious deterioration in catalytic activity or enantioselectivity [1]. In a separate study, imidazolium-tagged Pyrphos ligands generated in situ Rh catalysts that achieved 100% conversion and up to 97.0% ee in dehydroamino acid hydrogenation, with reuse demonstrated over four cycles without significant performance loss [2]. These recyclability metrics are directly enabled by the chemical handles present on the pyrrolidine nitrogen of the Pyrphos/Deguphos scaffold, which allows facile derivatization for immobilization—a feature not equally accessible in all chiral diphosphine families.

Catalyst recycling Carbon nanotube immobilization Non-covalent support Sustainable catalysis

Baeyer-Villiger Oxidation Reveals Divergent Ligand Selectivity: Pyrphos vs. BINAP, DuPhos, and DIOP in Platinum Catalysis

A comparative study of chiral Pt(II) μ-hydroxo complexes of the type [(P–P)Pt(μ-OH)]₂²⁺ evaluated six diphosphine ligands—(R)-BINAP, (S,S)-DIOP, (R,R)-pyrphos, (R,R)-norphos, (R,R)-Me-Duphos, and (S,S)-BPPM—in the enantioselective Baeyer-Villiger oxidation of meso-cyclohexanones [1]. Across three representative ketone substrates, pyrphos exhibited a distinct selectivity profile: for 4-methylcyclohexanone, pyrphos gave 4% ee and 13% ee for the two regioisomeric lactones, compared to BINAP (79% and 37%), DuPhos (80% and 11%), and DIOP (5% and 5%) [1]. The authors concluded that the best catalysts for this transformation are those with atropisomeric ligands capable of forming seven-membered chelate rings (BINAP, BPPM), while pyrphos—forming a five-membered chelate—showed lower ee [1]. This negative result is informative for procurement: it establishes the outer boundaries of pyrphos applicability and prevents costly misapplication in reaction types where seven-membered chelate ligands are mechanistically favored.

Baeyer-Villiger oxidation Platinum catalysis Ligand selectivity profiling Desymmetrization

Evidence-Backed Application Scenarios for (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine Hydrochloride Procurement


Large-Scale Asymmetric Hydrogenation of Dehydroamino Acids for Pharmaceutical Amino Acid Production (e.g., L-DOPA, L-Phenylalanine)

The Rh(I) complex of this ligand operates at S/C ratios of 16,000–50,000 in the hydrogenation of α-acetamidocinnamic acid derivatives with high optical yields [1]. This catalyst productivity, combined with the ligand's derivation from the renewable chiral pool precursor L-tartaric acid, makes it economically viable for multi-kilogram production of enantiopure amino acid pharmaceutical intermediates. Procurement should prioritize the hydrochloride salt for ease of handling during catalyst preformation.

Asymmetric Reductive Amination of α-Keto Acids for Enantiopure N-Benzyl Amino Acid Synthesis

Following the Kadyrov et al. (2003) protocol, the cationic Rh-Deguphos system delivers up to 98% ee in the reductive amination of α-keto acids with benzylamine, a transformation where 95 of 96 screened ligands failed to reach this performance level [2]. This application is directly relevant to medicinal chemistry groups synthesizing chiral α-amino acid building blocks. Users should procure the (S,S)- or (R,R)-enantiomer according to the desired product configuration.

Aqueous Biphasic or Supported Asymmetric Hydrogenation with Predictable Enantioselectivity

When immobilized on poly-acrylic acid (PAA-pyrphos) or non-covalently absorbed onto carbon nanotubes, the pyrphos scaffold delivers enantioselectivity that is robust against changes in reaction parameters such as ionic strength, phosphine loading, and solvent composition [3][4]. With up to 9 cycles of catalyst reuse demonstrated, this application scenario is suited for process R&D groups developing sustainable, catalyst-recycling asymmetric hydrogenation workflows.

Asymmetric Transfer Hydrogenation of Prochiral Alkenes Under Mild Conditions

The Rh(I) complex of the N-benzyl pyrrolidine diphosphine achieves up to 91% ee in transfer hydrogenation of acrylic acid derivatives using formic acid/sodium formate, avoiding the need for high-pressure hydrogen gas [5]. This application is relevant for laboratories lacking high-pressure hydrogenation infrastructure or seeking safer operational protocols. The N-benzyl substituent is essential; the N-phenyl analog delivers inferior results [5].

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